

# SLU-10482: Application Notes and Protocols for Preclinical Research

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## **Abstract**

**SLU-10482** is a novel aryl acetamide triazolopyridazine compound identified as a potent inhibitor of Cryptosporidium parvum, the primary causative agent of cryptosporidiosis. This document provides detailed application notes and protocols for the preclinical evaluation of **SLU-10482** in both in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals engaged in anti-parasitic drug discovery.

## Introduction

Cryptosporidiosis is a diarrheal disease caused by the protozoan parasite Cryptosporidium. While typically self-limiting in immunocompetent individuals, it can be severe and life-threatening in immunocompromised patients, young children, and the elderly. The current standard of care is limited, highlighting the urgent need for novel therapeutics. **SLU-10482** has emerged as a promising lead compound with potent activity against C. parvum. These application notes provide a comprehensive overview of its biological activity and guidelines for its use in preclinical research.

# **Physicochemical Properties**



Property	Value	Reference
Molecular Formula	C18H16F4N6O	[1]
Molecular Weight	408.4 g/mol	[1]
CAS Number	2755451-45-5	[1]
Solubility	Soluble in DMSO, Ethanol, Methanol	[1][2]

# **In Vitro Efficacy**

SLU-10482 demonstrates potent and selective activity against C. parvum in cell-based assays.

Parameter	Value	Cell Line	Reference
EC50	0.07 μΜ	НСТ-8	[3][4]
IC50	0.0687 μΜ	НСТ-8	[5][6]
AC50	0.0686 μΜ	НСТ-8	[5]
Host Cell Cytotoxicity	Low (up to 50 μM)	НСТ-8	[3]

## **In Vivo Efficacy**

Oral administration of **SLU-10482** has been shown to be highly effective in a mouse model of C. parvum infection.

Parameter	Value	Animal Model	Dosing Regimen	Reference
ED90	< 5 mg/kg	Cryptosporidium- infection mouse model	Twice daily (BID)	[3][4]
Effective Doses	5 and 15 mg/kg	Mouse model of C. parvum infection	Twice daily (BID)	[1]



## **Safety and Pharmacokinetics**

Preliminary safety and pharmacokinetic data for **SLU-10482** are summarized below.

Parameter	Value	Species	Reference
hERG Binding (Kd)	43 μΜ	Human	[1][7]
Metabolic Stability	Robust	Mouse liver microsomes and intestinal S9 fraction	[3]
Plasma Protein Binding	Less highly bound than SLU-2633	Mouse and Human	[3]

## **Signaling Pathway and Mechanism of Action**

The precise mechanism of action and the biological target(s) of the aryl acetamide triazolopyridazine series, including **SLU-10482**, are currently unknown.[3][4] However, structure-activity relationship studies indicate a preference for electron-withdrawing groups on the aryl 'tail' group, with fluorine playing a significant role in the compound's potency.[3]

# Experimental Protocols In Vitro Anti-Cryptosporidium Assay using HCT-8 Cells

This protocol describes a method to determine the half-maximal effective concentration (EC<sub>50</sub>) of **SLU-10482** against C. parvum infecting the human ileocecal adenocarcinoma cell line HCT-8.

### Materials:

- HCT-8 cells (ATCC® CCL-244™)
- · Cryptosporidium parvum oocysts
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
- SLU-10482



- DMSO (for compound dilution)
- 96-well microplates
- Reagents for oocyst excystation (e.g., 10 mM HCl, 200 μM sodium taurocholate)
- Fixation and permeabilization reagents (e.g., 3% formaldehyde, Triton X-100)
- Staining reagents (e.g., FITC-conjugated Vicia villosa lectin, Hoechst 33342)
- High-content imaging system or fluorescence microscope

### Protocol:

- Cell Seeding: Seed HCT-8 cells into 96-well plates at a density that will result in 60-80% confluency at the time of infection.
- Compound Preparation: Prepare a stock solution of SLU-10482 in DMSO. Create a serial dilution series of the compound in complete cell culture medium.
- Oocyst Preparation and Excystation: Pretreat C. parvum oocysts to promote excystation. A common method involves a 10-minute incubation at 37°C with 10 mM HCl, followed by a 10-minute incubation at 15°C with 200 μM sodium taurocholate.
- Infection: Add the prepared oocysts to the HCT-8 cell monolayers (e.g., 10<sup>5</sup> oocysts/well).
- Incubation: Incubate the infected plates for a period to allow for parasite invasion (e.g., 4 hours).
- Compound Addition: After the initial infection period, wash the monolayers to remove unexcysted oocysts and add the prepared serial dilutions of SLU-10482.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Fixation and Staining: Fix the cells with 3% formaldehyde, permeabilize with Triton X-100, and stain with FITC-conjugated Vicia villosa lectin to detect C. parvum and Hoechst 33342 to visualize host cell nuclei.

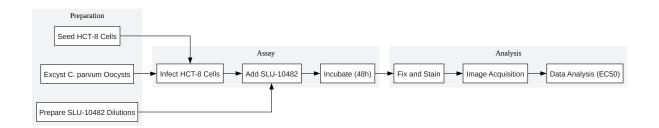




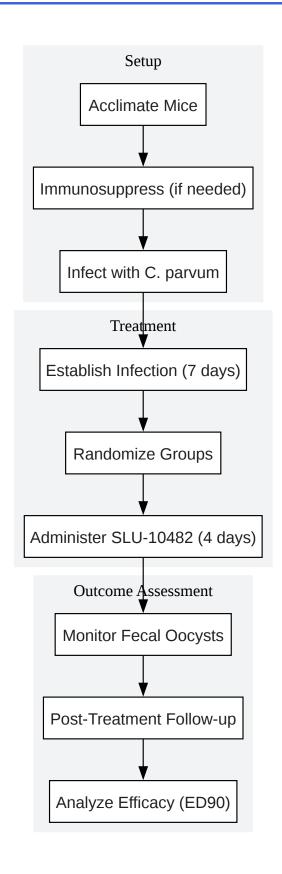


- Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number of parasites and host cells in each well.
- Data Analysis: Calculate the EC<sub>50</sub> value by plotting the percentage of parasite inhibition against the log concentration of **SLU-10482** and fitting the data to a dose-response curve.









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